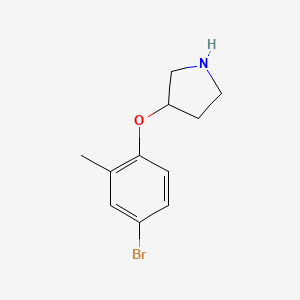

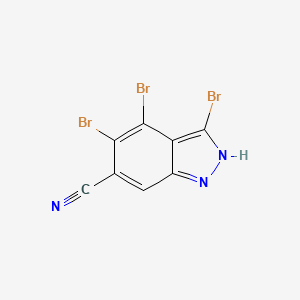

3-(4-Bromo-2-methylphenoxy)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

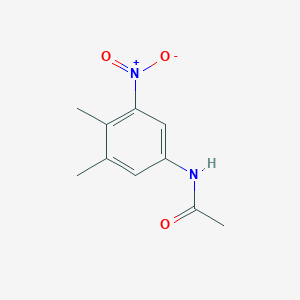

“3-(4-Bromo-2-methylphenoxy)pyrrolidine” is a compound that has gained a lot of attention in the scientific community due to its unique physical and chemical properties, biological properties, and potential implications in various fields of research and industry. It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-2-methylphenoxy)pyrrolidine” is C11H14BrNO, and its molecular weight is 256.14 .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in 3-(4-Bromo-2-methylphenoxy)pyrrolidine, is a versatile scaffold in drug discovery. It’s widely used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . For instance, pyrrolidine derivatives have been synthesized for their antitumor properties, showing promise against various cancer cell lines .

Proteomics Research

In proteomics, 3-(4-Bromo-2-methylphenoxy)pyrrolidine can be utilized as a biochemical tool. Its molecular structure allows for the exploration of protein interactions and functions, aiding in the understanding of complex biological systems and the discovery of potential therapeutic targets .

Synthesis of Bioactive Molecules

The compound’s pyrrolidine ring is instrumental in synthesizing bioactive molecules with target selectivity. The steric factors of the pyrrolidine ring influence biological activity, and understanding the structure-activity relationship (SAR) can lead to the design of new compounds with varied biological profiles .

Development of Antitumor Agents

Researchers have used pyrrolidine-based analogues, such as those derived from 3-(4-Bromo-2-methylphenoxy)pyrrolidine, to develop antitumor agents. These compounds have been evaluated against breast and non-small cell lung cancer lines, showcasing the potential of pyrrolidine derivatives in cancer therapy .

Material Science: MOFs and COFs

Chiral pyrrolidine functionalized metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are areas of interest in material science. These frameworks have diverse applications, including catalysis, gas storage, and separation processes. The synthesis and applications of these materials have been systematically summarized, highlighting the versatility of pyrrolidine-functionalized compounds .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in 3-(4-Bromo-2-methylphenoxy)pyrrolidine allows for enantioselective synthesis, which is crucial in producing compounds with specific stereochemistry. This is particularly important in the pharmaceutical industry, where the spatial orientation of a drug’s molecules can significantly impact its efficacy and safety .

Neurological Research

Pyrrolidine derivatives are also explored in neurological research for their potential to modulate neurotransmitter systems. This includes the development of compounds that can interact with receptors or enzymes involved in neurological disorders, offering a pathway for new treatments .

Agricultural Chemistry

In agricultural chemistry, pyrrolidine derivatives can be used to develop new pesticides and herbicides. The unique properties of the pyrrolidine ring, such as its stereochemistry and biological activity, make it a valuable component in designing compounds that are effective against various pests and weeds .

Propriétés

IUPAC Name |

3-(4-bromo-2-methylphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFHOYQZERTNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282064 |

Source

|

| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

CAS RN |

946715-71-5 |

Source

|

| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)